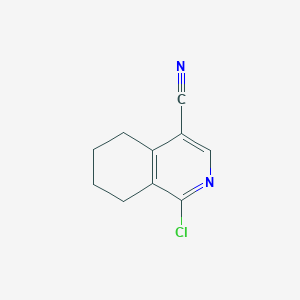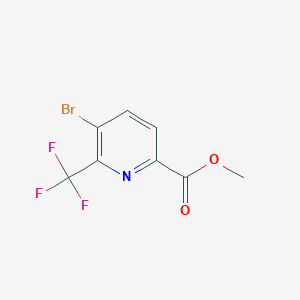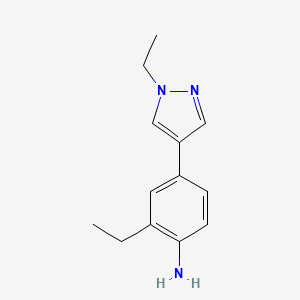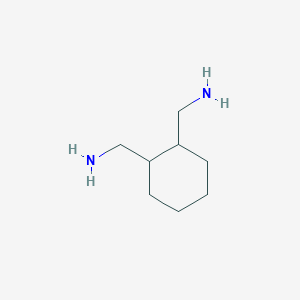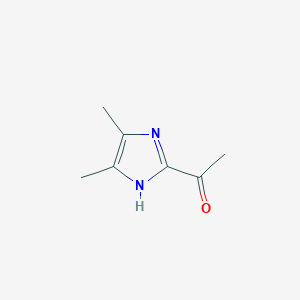
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring, and an ethanone group at the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux .
Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity. This can include adjusting the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation typically include carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used. .
Applications De Recherche Scientifique
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one: Similar in structure but with a methyl group at the 1 position instead of the 4 and 5 positions.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group.
1-(4-(1H-Imidazol-1-yl)phenyl)ethan-1-one: Features a phenyl group attached to the imidazole ring .
These compounds share some chemical and biological properties but differ in their specific activities and applications. The presence and position of substituents on the imidazole ring can significantly influence the compound’s reactivity and biological effects.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-7(8-4)6(3)10/h1-3H3,(H,8,9) |
Clé InChI |
GSSMIRIUXASZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


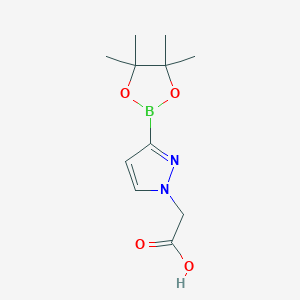
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

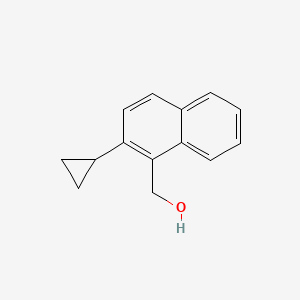
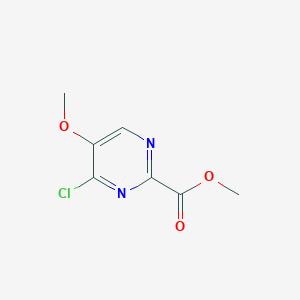

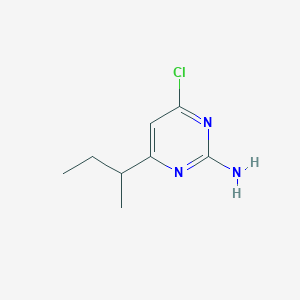
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
